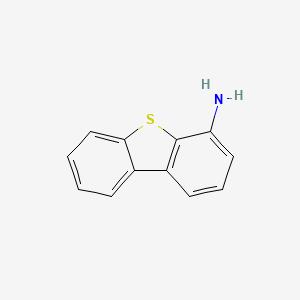

4-Dibenzothiophenamine

Overview

Description

4-Dibenzothiophenamine is a chemical compound with the molecular formula C12H9NS . It is used in the field of specialty chemicals .

Molecular Structure Analysis

The molecular structure of 4-Dibenzothiophenamine consists of 12 carbon atoms, 9 hydrogen atoms, and 1 sulfur atom . The average mass is 199.272 Da and the monoisotopic mass is 199.045563 Da .Scientific Research Applications

Antimicrobial Activity

4-Dibenzothiophenamine has shown potential in the field of antimicrobial research. Derivatives of this compound have been evaluated for their effectiveness against various microbial strains. Studies suggest that these compounds exhibit potent antifungal activity and moderate antibacterial activity, even towards resistant bacterial strains . This makes 4-Dibenzothiophenamine a promising candidate for developing new antimicrobial agents that could address the growing concern of drug-resistant pathogens.

Anti-Inflammatory Applications

In addition to its antimicrobial properties, 4-Dibenzothiophenamine derivatives have demonstrated good anti-inflammatory effects . This suggests potential applications in the treatment of inflammatory diseases. The ability to modulate inflammatory responses makes this compound an interesting subject for further research in pharmacology and therapeutics.

Material Science Innovations

Recent advancements have highlighted the potential of 4-Dibenzothiophenamine in material science. Researchers have created materials that exhibit remarkable thermal properties when exposed to sunlight, which could have applications in clothing, building, car design, and food storage . The compound’s unique properties could lead to the development of new materials with improved thermal regulation capabilities.

Drug Design and Development

The thiazole ring, a core component of 4-Dibenzothiophenamine, is integral in the structure of many biologically active compounds. Its presence in drug molecules has been associated with a variety of therapeutic effects. Consequently, 4-Dibenzothiophenamine could play a significant role in the design and development of new drugs, particularly those targeting diseases where thiazole-based structures are effective .

Photovoltaic Cell Enhancements

Benzo[1,2-b:4,5-b’]dithiophene-based polymers, which include structures similar to 4-Dibenzothiophenamine, have been studied for their applications in photovoltaic cells (PSCs). These studies aim to understand the correlation between molecular structures and their band gaps and energy levels, which is crucial for improving the efficiency of PSCs .

Spectral Engineering for Radiative Cooling

The compound’s potential in spectral engineering has been explored for developing textiles that provide radiative cooling. This application is particularly relevant in urban heat islands, where such textiles can offer passive cooling without the need for energy-intensive air conditioning systems .

Food Preservation Technologies

The thermal properties of materials derived from 4-Dibenzothiophenamine could be utilized in the transportation and storage of perishable goods. By maintaining cooler temperatures, these materials could help reduce the reliance on refrigeration, thereby lowering energy costs and carbon impact .

Heterocyclic Chemistry Research

4-Dibenzothiophenamine is a heterocyclic compound, and its study contributes to the broader field of heterocyclic chemistry. This area of research is vital for discovering new reactions, understanding chemical behavior, and developing novel compounds with potential applications across various industries .

Future Directions

properties

IUPAC Name |

dibenzothiophen-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGOHKABACJGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222722 | |

| Record name | 4-Dibenzothiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72433-66-0 | |

| Record name | 4-Dibenzothiophenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072433660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Dibenzothiophenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

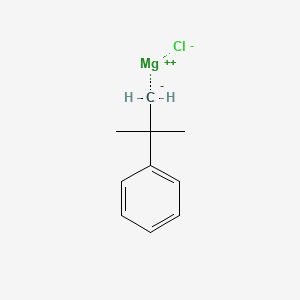

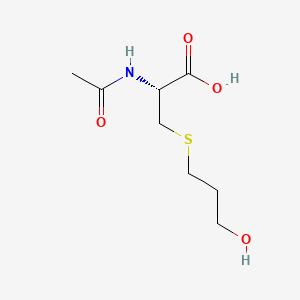

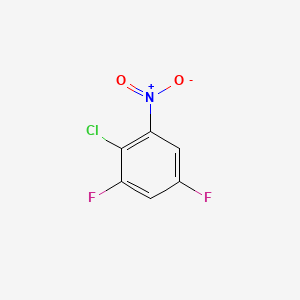

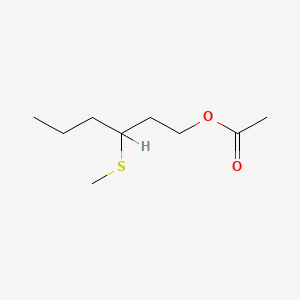

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

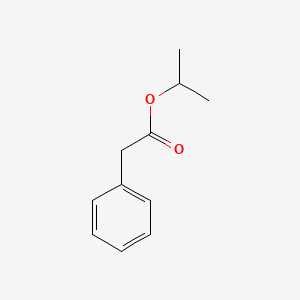

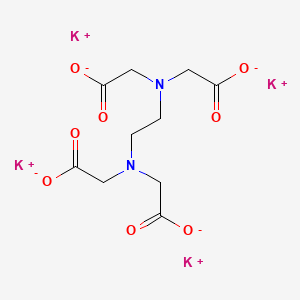

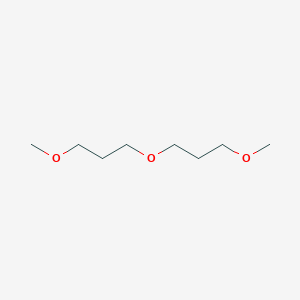

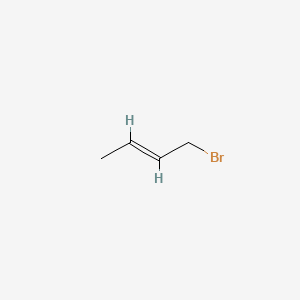

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, 2,2'-[methylenebis(thio)]bis-, dibutyl ester](/img/structure/B1583390.png)

![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-](/img/structure/B1583392.png)